molecular formula C10H15N3S B1629447 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol CAS No. 1011408-60-8

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Cat. No. B1629447
M. Wt: 209.31 g/mol
InChI Key: IOATYAMONBOVMR-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol” is a sulfur-containing heterocyclic compound. It’s a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The literature data analysis shows that the title compounds possess diverse biological activities .


Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied. Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .


Chemical Reactions Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
    • Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Neuroprotective and Anti-neuroinflammatory Agents

    • Field : Neurology
    • Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Antioxidant Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants .
    • Methods : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and other reactive oxygen species .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Activities

    • Field : Microbiology
    • Application : Pyrimidines have been found to possess antimicrobial properties .
    • Methods : The antibacterial activity of pyrimidines is often evaluated using disk diffusion method or broth dilution method .
    • Results : Pyrimidines have shown promising results against a variety of bacterial strains .
  • Antiviral Activities

    • Field : Virology
    • Application : Pyrimidines have been found to possess antiviral properties .
    • Methods : The antiviral activity of pyrimidines is often evaluated using plaque reduction assay or viral replication assay .
    • Results : Pyrimidines have shown promising results against a variety of viral strains .
  • Anticancer Activities

    • Field : Oncology
    • Application : Pyrimidines have been found to possess anticancer properties .
    • Methods : The anticancer activity of pyrimidines is often evaluated using cell proliferation assay or apoptosis assay .
    • Results : Pyrimidines have shown promising results against a variety of cancer cell lines .
  • Antifungal Activities

    • Field : Microbiology
    • Application : Pyrimidines have been found to possess antifungal properties .
    • Methods : The antifungal activity of pyrimidines is often evaluated using disk diffusion method or broth dilution method .
    • Results : Pyrimidines have shown promising results against a variety of fungal strains .
  • Antihypertensive Activities

    • Field : Cardiology
    • Application : Pyrimidines have been found to possess antihypertensive properties .
    • Methods : The antihypertensive activity of pyrimidines is often evaluated using in vivo animal models .
    • Results : Pyrimidines have shown promising results in reducing blood pressure .
  • Anticonvulsant Activities

    • Field : Neurology
    • Application : Pyrimidines have been found to possess anticonvulsant properties .
    • Methods : The anticonvulsant activity of pyrimidines is often evaluated using in vivo animal models .
    • Results : Pyrimidines have shown promising results in reducing seizure activity .
  • Analgesic Activities

    • Field : Pharmacology
    • Application : Pyrimidines have been found to possess analgesic properties .
    • Methods : The analgesic activity of pyrimidines is often evaluated using in vivo animal models .
    • Results : Pyrimidines have shown promising results in reducing pain .
  • Antidepressant Activities

    • Field : Psychiatry
    • Application : Pyrimidines have been found to possess antidepressant properties .
    • Methods : The antidepressant activity of pyrimidines is often evaluated using in vivo animal models .
    • Results : Pyrimidines have shown promising results in reducing depressive symptoms .
  • Antidiabetic Activities

    • Field : Endocrinology
    • Application : Pyrimidines have been found to possess antidiabetic properties .
    • Methods : The antidiabetic activity of pyrimidines is often evaluated using in vivo animal models .
    • Results : Pyrimidines have shown promising results in reducing blood glucose levels .

Future Directions

Piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol” and its derivatives could have potential applications in various fields such as medicine, pharmacology, and biochemistry.

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATYAMONBOVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640043
Record name 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

CAS RN

1011408-60-8
Record name 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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